2-(4-methoxyphenoxy)-1-{2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazol-1-yl}ethanone
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Overview
Description
2-(4-methoxyphenoxy)-1-{2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazol-1-yl}ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and is functionalized with methoxyphenoxy and methylbenzylsulfanyl groups, enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-1-{2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazol-1-yl}ethanone typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Functionalization: The introduction of the methoxyphenoxy and methylbenzylsulfanyl groups can be achieved through nucleophilic substitution reactions. For instance, the methoxyphenoxy group can be introduced by reacting the benzimidazole intermediate with 4-methoxyphenol in the presence of a base.
Final Assembly: The final step involves coupling the functionalized benzimidazole with ethanone derivatives under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-1-{2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazol-1-yl}ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in ethanone can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-methoxyphenoxy)-1-{2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazol-1-yl}ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-1-{2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazol-1-yl}ethanone is primarily attributed to its interaction with biological targets such as enzymes and receptors. The benzimidazole core can bind to specific sites on enzymes, inhibiting their activity. Additionally, the functional groups may enhance binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one : Another compound with a similar structure but different core.
2-(4-methoxyphenoxy)propanoic acid: Known for its use as a sweetness inhibitor.
Uniqueness
2-(4-methoxyphenoxy)-1-{2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazol-1-yl}ethanone is unique due to its specific combination of functional groups and the benzimidazole core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H22N2O3S |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-1-[2-[(4-methylphenyl)methylsulfanyl]benzimidazol-1-yl]ethanone |
InChI |
InChI=1S/C24H22N2O3S/c1-17-7-9-18(10-8-17)16-30-24-25-21-5-3-4-6-22(21)26(24)23(27)15-29-20-13-11-19(28-2)12-14-20/h3-14H,15-16H2,1-2H3 |
InChI Key |
SSEGAAVLDIZCHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2C(=O)COC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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